molecular formula C21H17N3O3 B2503384 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide CAS No. 1207004-57-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide

Cat. No.: B2503384
CAS No.: 1207004-57-6
M. Wt: 359.385
InChI Key: HIVBLHAYIKEDTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H16F2N2O4S . It has an average mass of 430.424 Da and a mono-isotopic mass of 430.079895 Da . The structure of the compound includes a dibenzo[b,f][1,4]oxazepine ring, which is a type of heterocyclic compound .

Scientific Research Applications

Synthesis and Antiallergic Activity

A study highlighted the synthesis and evaluation of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, demonstrating potent antiallergic properties. These compounds were found effective in inhibiting passive cutaneous anaphylaxis and bronchoconstriction in animal models, indicating potential for treating allergic conditions (Ohshima et al., 1992).

Antimicrobial and Anti-inflammatory Agents

Further research into benzodiazepine derivatives, including the synthesis of novel molecules derived from visnaginone and khellinone, revealed significant anti-inflammatory and analgesic properties. These compounds demonstrated inhibitory activity against cyclooxygenase enzymes, suggesting potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Cytotoxic Activity

The design and synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have been explored for their cytotoxic activity. These studies provide insights into the potential application of such compounds in cancer research, especially concerning their growth inhibitory effects on tumor cells (Bu et al., 2001).

Synthesis and Pharmacological Activity

Research into the zwitter-ionization of drugs led to the synthesis of compounds with dibenz[b,e]oxepin structures, showing significant H1-antihistaminic activity while minimizing other pharmacological effects. This work highlights the therapeutic potential of structurally related compounds in allergy treatment (Muramatsu et al., 1993).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-6-8-19-17(11-13)24(2)21(26)15-12-14(7-9-18(15)27-19)23-20(25)16-5-3-4-10-22-16/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVBLHAYIKEDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=N4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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